1H-Naphth[2,3-d]imidazole-6,7-dimethanol
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Overview
Description
1H-Naphth[2,3-d]imidazole-6,7-dimethanol is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.253 g/mol . This compound belongs to the class of naphthoimidazoles, which are known for their diverse biological and chemical properties. It is characterized by the presence of an imidazole ring fused to a naphthalene moiety, with two hydroxymethyl groups attached at the 6 and 7 positions.
Preparation Methods
The synthesis of 1H-Naphth[2,3-d]imidazole-6,7-dimethanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with imidazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
1H-Naphth[2,3-d]imidazole-6,7-dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1H-Naphth[2,3-d]imidazole-6,7-dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Naphth[2,3-d]imidazole-6,7-dimethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Naphth[2,3-d]imidazole-6,7-dimethanol can be compared with other naphthoimidazole derivatives, such as:
1H-Naphtho[1,2-d]imidazole: Known for its fluorescent properties and potential use as a diagnostic agent in cancer research.
1-Vinylnaphtho[2,3-d]imidazole: Synthesized through vinylation reactions and studied for its unique chemical properties.
Properties
CAS No. |
113682-92-1 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-1H-benzo[f]benzimidazol-7-yl]methanol |
InChI |
InChI=1S/C13H12N2O2/c16-5-10-1-8-3-12-13(15-7-14-12)4-9(8)2-11(10)6-17/h1-4,7,16-17H,5-6H2,(H,14,15) |
InChI Key |
XDPCZTIMQDEZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C3C(=CC2=CC(=C1CO)CO)N=CN3 |
Origin of Product |
United States |
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